7H-Dibenzo(c,g)carbazole-3,4-diol

CAS No.: 78448-11-0

Cat. No.: VC20605384

Molecular Formula: C20H13NO2

Molecular Weight: 299.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78448-11-0 |

|---|---|

| Molecular Formula | C20H13NO2 |

| Molecular Weight | 299.3 g/mol |

| IUPAC Name | 12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene-6,7-diol |

| Standard InChI | InChI=1S/C20H13NO2/c22-17-10-7-13-14(20(17)23)6-9-16-19(13)18-12-4-2-1-3-11(12)5-8-15(18)21-16/h1-10,21-23H |

| Standard InChI Key | ZGHXHXMENZAFJR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4C=CC(=C5O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

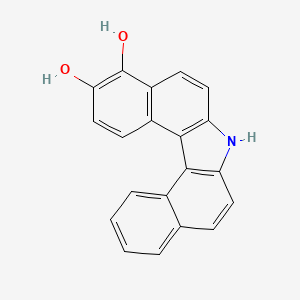

7H-Dibenzo(c,g)carbazole-3,4-diol belongs to the dibenzocarbazole family, featuring a planar, fused aromatic system with two hydroxyl groups at the 3- and 4-positions (Figure 1). Its molecular formula is , with a molecular weight of 299.32 g/mol . The compound’s rigidity and conjugation contribute to its stability and reactivity, particularly in forming covalent bonds with biological macromolecules.

Physical and Chemical Characteristics

Key physicochemical properties, derived from experimental data, are summarized in Table 1 :

| Property | Value |

|---|---|

| Density | 1.488 g/cm³ |

| Boiling Point | 651.9°C at 760 mmHg |

| Flash Point | 348°C |

| Vapor Pressure | 0.0 ± 2.0 mmHg at 25°C |

| LogP (Octanol-Water) | 4.84 |

| Refractive Index | 1.931 |

The high boiling point and low vapor pressure indicate low environmental volatility, while the elevated LogP value suggests significant lipophilicity, favoring bioaccumulation in lipid-rich tissues.

Metabolic Pathways and Synthesis

Biotransformation of Parent Compounds

Toxicological Profile and Carcinogenicity

DNA Adduct Formation

The carcinogenic potential of 7H-dibenzo(c,g)carbazole-3,4-diol is closely tied to its ability to form stable and depurinating DNA adducts. In vitro reactions with nucleic acids produce covalent bonds at guanine and adenine residues, as evidenced by the identification of -[3,4-dihydroxy-DBC-1-yl]-2'-deoxyguanosine and analogous adenine adducts . These adducts disrupt DNA replication and repair mechanisms, leading to mutagenesis and carcinogenesis.

Species-Specific Metabolic Activation

Comparative studies in Sprague-Dawley rats and Hsd:ICR(Br) mice reveal species-specific differences in DBC metabolism. While 3MC-induced rat liver microsomes significantly enhance DBC oxidation to phenolic metabolites, mouse microsomes show no such induction . This disparity underscores the role of interspecies variability in enzymatic pathways (e.g., CYP1A1/2) governing metabolic activation and toxicity.

Environmental and Research Applications

Biomarker Development

As a stable metabolite of DBC, 7H-dibenzo(c,g)carbazole-3,4-diol serves as a biomarker for assessing environmental exposure to PAHs. Analytical methods, including HPLC-MS and NMR spectroscopy, enable its detection in biological samples, facilitating epidemiological studies on carcinogen exposure .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume